1-Iodo-8-(trifluoromethyl)naphthalene
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Overview
Description
1-Iodo-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 8 positions, respectively.
Preparation Methods
The synthesis of 1-Iodo-8-(trifluoromethyl)naphthalene typically involves the iodination of 8-(trifluoromethyl)naphthalene. One common method includes the reaction of 8-(trifluoromethyl)naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 1-position .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Iodo-8-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with a trifluoromethyl group at the 8-position .
Scientific Research Applications
1-Iodo-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-8-(trifluoromethyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design .
Comparison with Similar Compounds
1-Iodo-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound also contains iodine and trifluoromethyl groups but differs in the position and number of trifluoromethyl groups.
8-Iodo-1-(trifluoromethyl)naphthalene: Similar to this compound but with the iodine and trifluoromethyl groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C11H6F3I |
---|---|
Molecular Weight |
322.06 g/mol |
IUPAC Name |
1-iodo-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H |
InChI Key |
LRRCTOQQWMOSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)I |
Origin of Product |
United States |
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